1-(Methylamino)cyclohexane-1-carboxylic acid;hydrochloride

Description

IUPAC Nomenclature and Functional Group Analysis

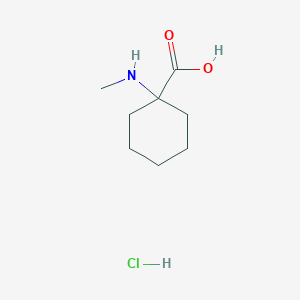

The IUPAC name 1-(methylamino)cyclohexane-1-carboxylic acid reflects the compound’s structure:

- Cyclohexane backbone : A six-membered saturated hydrocarbon ring.

- 1-Position substitutions :

The hydrochloride salt form involves protonation of the methylamino group, forming -CH2NH2+Cl⁻, while the carboxylic acid remains deprotonated as -COO⁻.

| Property | 1-(Methylamino)cyclohexane-1-carboxylic Acid | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C8H15NO2 | C8H16ClNO2 |

| Molecular Weight (g/mol) | 157.21 | 193.67 |

| Key Functional Groups | -COOH, -CH2NHCH3 | -COO⁻, -CH2NH3+ |

X-ray Crystallographic Studies of Cyclohexane Ring Conformations

X-ray crystallography provides precise structural insights into the compound’s solid-state conformation:

- Cyclohexane Ring Geometry : The ring adopts a chair conformation due to its low steric strain, with alternating axial and equatorial substituents.

- Substituent Orientation :

- 1,1-Disubstitution : Both the carboxylic acid and methylamino groups are attached to the same carbon. In chair conformations, one substituent occupies an axial position, while the other is equatorial to minimize steric clashes.

- Steric Considerations : The bulky methylamino group likely adopts an equatorial position to avoid 1,3-diaxial interactions with axial hydrogens on the cyclohexane ring. The carboxylic acid group may occupy an axial position, as its planar geometry reduces steric hindrance.

Key Observations :

- Bond Lengths : The C-N bond in the methylamino group (~1.45 Å) and C-O bonds in the carboxylate (~1.25 Å) are consistent with typical single and double bonds, respectively.

- Hydrogen Bonding : The hydrochloride salt’s ammonium (-NH3+) and carboxylate (-COO⁻) groups may engage in intermolecular hydrogen bonds, stabilizing the crystal lattice.

Protonation States in Hydrochloride Salt Formation

The hydrochloride salt arises from acid-base reactions:

- Deprotonation of Carboxylic Acid :

$$

\text{Cyclohexane-1-carboxylic acid} \, (\text{-COOH}) \xrightarrow{\text{Base}} \text{Cyclohexane-1-carboxylate} \, (\text{-COO}^-) + \text{H}^+

$$ - Protonation of Methylamino Group :

$$

\text{Methylamino} \, (\text{-CH}2\text{NHCH}3) \xrightarrow{\text{HCl}} \text{Methylammonium} \, (\text{-CH}2\text{NH}3^+) + \text{Cl}^-

$$

Structural Implications :

- Charge Distribution : The carboxylate (-COO⁻) and methylammonium (-CH2NH3+) groups create a zwitterionic structure, enhancing solubility in polar solvents.

- Crystal Packing : The protonated amine and deprotonated carboxylate enable strong ionic interactions, influencing crystal morphology.

Data Tables

Table 1: Structural Descriptors of 1-(Methylamino)cyclohexane-1-carboxylic Acid Hydrochloride

| Property | Value | Source |

|---|---|---|

| SMILES | CNC1(CCCCC1)C(=O)O | |

| InChI | InChI=1S/C8H15NO2/c1-9-8(7(10)11)5-3-2-4-6-8/h9H,2-6H2,1H3,(H,10,11) | |

| Hydrochloride Formula | C8H16ClNO2 | |

| Predicted LogP | 1.24 (free acid) |

Table 2: Comparison of Free Acid and Hydrochloride Salt Properties

| Property | Free Acid (C8H15NO2) | Hydrochloride Salt (C8H16ClNO2) |

|---|---|---|

| Solubility | Moderate in polar aprotic solvents | High in water and ethanol |

| pKa (Carboxylic Acid) | ~5.13 | N/A (deprotonated) |

| pKa (Amine) | ~10.42 | ~10.42 (protonated) |

Properties

IUPAC Name |

1-(methylamino)cyclohexane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-9-8(7(10)11)5-3-2-4-6-8;/h9H,2-6H2,1H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWUADSCADYHMEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CCCCC1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methylamino)cyclohexane-1-carboxylic acid;hydrochloride typically involves the reaction of cyclohexanone with methylamine, followed by carboxylation. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The resulting product is then purified through crystallization or other separation techniques.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

1-(Methylamino)cyclohexane-1-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

Scientific Research Applications

1-(Methylamino)cyclohexane-1-carboxylic acid; hydrochloride has diverse applications across several scientific disciplines:

Chemistry

- Building Block for Synthesis: This compound serves as a key intermediate for synthesizing more complex molecules.

- Reagent in Reactions: It is utilized in various chemical reactions, including oxidation and reduction processes.

Biology

- Biological Activity: The compound interacts with various biological targets, modulating enzyme and receptor activities. Its potential effects on neuronal systems have been studied extensively.

- Mechanism of Action: Research shows that it can inhibit neuronal activity, particularly in Purkinje cells, suggesting roles in synaptic transmission modulation.

Medicine

- Therapeutic Potential: Ongoing research focuses on its use in developing new drugs for neurological disorders due to its interaction with neurotransmitter systems.

- Anticonvulsant Properties: Studies indicate that it may have anticonvulsant effects, providing insights into potential treatments for epilepsy.

Industry

- Production of Specialty Chemicals: The compound is used in creating specialty chemicals and materials with specific properties.

Case Studies

Recent studies highlight the biological effects and therapeutic potential of 1-(Methylamino)cyclohexane-1-carboxylic acid; hydrochloride:

Inhibition of Neuronal Activity

Research indicates that this compound can decrease the spontaneous firing rate of Purkinje cells without affecting complex spike frequency, suggesting its role in modulating synaptic transmission.

Interaction with GABA Receptors

The inhibitory effects observed are reversible by bicuculline, indicating involvement in GABAergic pathways. This finding underscores its potential use in therapeutic contexts targeting neurological conditions.

Mechanism of Action

The mechanism of action of 1-(Methylamino)cyclohexane-1-carboxylic acid;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Limitations and Data Gaps

- Safety Data: No toxicity or pharmacokinetic data available for 1-(methylamino)cyclohexane-1-carboxylic acid HCl .

- Contradictions: Molecular formulas for some analogs (e.g., 1-(4-aminophenyl)cyclohexane-1-carboxylic acid HCl) conflict in evidence, requiring verification .

Biological Activity

1-(Methylamino)cyclohexane-1-carboxylic acid;hydrochloride, also known as CCA, is a compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₅ClN₂O₂. The compound features a cyclohexane ring with a methylamino group and a carboxylic acid functional group, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to significant biological effects. Notably, it has been observed to enhance inhibition in neuronal systems, particularly in Purkinje cells within the cerebellar cortex.

Key Findings:

- Inhibition of Neuronal Activity : Research indicates that CCA decreases the spontaneous firing rate of Purkinje cells without affecting complex spike frequency. This suggests a potential role in modulating synaptic transmission and neuronal excitability .

- Interaction with GABA Receptors : The inhibitory effects are reversible by bicuculline, indicating involvement of GABAergic pathways .

Biological Effects

The compound exhibits a range of biological activities:

- Anticonvulsant Properties : Studies have shown that CCA can exert anticonvulsant effects by modulating electrical activity in neurons, which may have implications for epilepsy treatment .

- Potential Therapeutic Applications : Ongoing research is exploring its use in developing new drugs targeting neurological disorders due to its ability to influence neurotransmitter systems .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Cyclohexanone | Ketone derivative of cyclohexane | Precursor in synthesis |

| Cyclohexanol | Alcohol derivative of cyclohexane | Reduction product |

| 4-(Aminomethyl)cyclohexane-1-carboxylic acid | Lacks methyl substitution | Simpler structure may lead to different reactivity |

Case Studies

Recent studies have provided insights into the biological effects of CCA:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(Methylamino)cyclohexane-1-carboxylic acid hydrochloride?

- Methodological Answer : The hydrochloride salt is typically synthesized by reacting the free base (1-(Methylamino)cyclohexane-1-carboxylic acid) with hydrochloric acid (HCl) under controlled conditions. Key steps include:

- Amine Protonation : The methylamino group reacts with HCl in an anhydrous solvent (e.g., ethanol or diethyl ether) to form the hydrochloride salt.

- Precipitation and Purification : The product is precipitated by solvent evaporation or addition of anti-solvents like diethyl ether, followed by recrystallization to enhance purity .

- Quality Control : Monitor reaction progress via TLC or pH titration to ensure complete protonation.

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Spectroscopy :

- NMR (¹H and ¹³C) to confirm cyclohexane ring conformation and methylamino substitution patterns.

- IR Spectroscopy to identify carboxylic acid O-H stretches (2500-3300 cm⁻¹) and amine N-H bonds (3300-3500 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z ~193.1 for the free base; add 36.46 for HCl).

- Elemental Analysis : Validate C, H, N, and Cl percentages against theoretical values .

Q. What safety protocols are critical for handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particles.

- Storage : Store in airtight containers at 2–8°C, protected from moisture and light to prevent degradation.

- Spill Management : Neutralize spills with sodium bicarbonate, then collect residues using absorbent materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s physicochemical properties?

- Methodological Answer :

- Cross-Validation : Compare computational outputs (e.g., DFT-calculated pKa or logP values) with experimental measurements (e.g., potentiometric titration for pKa).

- Sensitivity Analysis : Adjust computational parameters (solvent models, basis sets) to identify sources of discrepancy.

- Literature Benchmarking : Cross-reference with structurally similar compounds (e.g., cyclohexane derivatives with amino-carboxylic acid motifs) to validate trends .

Q. What advanced strategies are recommended for enantiomeric resolution of chiral derivatives of this compound?

- Methodological Answer :

- Chiral Chromatography : Use polysaccharide-based chiral columns (e.g., Chiralpak® IA/IB) with mobile phases optimized for polar interactions.

- Crystallization : Employ diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives).

- Dynamic Kinetic Resolution : Explore enzymatic or catalytic methods to favor one enantiomer during synthesis .

Q. How can computational tools optimize reaction conditions for derivatizing this compound in drug discovery?

- Methodological Answer :

- Reaction Pathway Modeling : Use quantum chemistry software (e.g., Gaussian, ORCA) to predict activation energies for derivatization reactions (e.g., amide bond formation).

- Machine Learning (ML) : Train ML models on reaction databases (e.g., Reaxys) to predict optimal solvents, catalysts, and temperatures.

- High-Throughput Screening (HTS) : Automate reaction parameter testing (e.g., pressure, stoichiometry) to rapidly identify high-yield conditions .

Q. What experimental approaches are suitable for studying the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to stressors (e.g., UV light, pH extremes) and monitor decomposition via HPLC-MS.

- Simulated Biological Fluids : Incubate in phosphate-buffered saline (PBS) or serum at 37°C to assess hydrolysis or protein binding.

- Isotope Labeling : Use ¹⁴C or ³H-labeled analogs to track metabolic pathways in vitro .

Comparative and Mechanistic Studies

Q. How does the cyclohexane ring conformation influence the compound’s reactivity compared to acyclic analogs?

- Methodological Answer :

- Conformational Analysis : Use X-ray crystallography or NOESY NMR to determine chair vs. boat conformations.

- Reactivity Mapping : Compare nucleophilic substitution rates (e.g., with acyl chlorides) between cyclic and acyclic analogs.

- Computational Docking : Model interactions with biological targets (e.g., enzymes) to assess steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.